

L-Carnitine Orotate: A Technical Guide on its Physicochemical Properties and Metabolic Influence

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Compound of Interest

Compound Name: *L-Carnitine orotate*

Cat. No.: *B110516*

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Abstract

L-Carnitine orotate, a salt complex of L-Carnitine and orotic acid, is emerging as a compound of interest in metabolic research and therapy, particularly in the context of liver health. This technical guide provides a comprehensive overview of the fundamental physicochemical properties of **L-Carnitine orotate**, alongside a detailed exploration of its mechanism of action. Drawing upon data from preclinical and clinical studies, this document elucidates the compound's role in cellular metabolism, with a focus on mitochondrial function and related signaling pathways. Experimental methodologies from key studies are detailed to provide a robust framework for future research and development.

Physicochemical Properties

L-Carnitine orotate is a salt formed from the cationic L-Carnitine and the anionic orotate. The physicochemical data for this compound are summarized below. It is important to note that variations in reported molecular weight may be attributed to the inclusion of water of hydration or different salt formations.

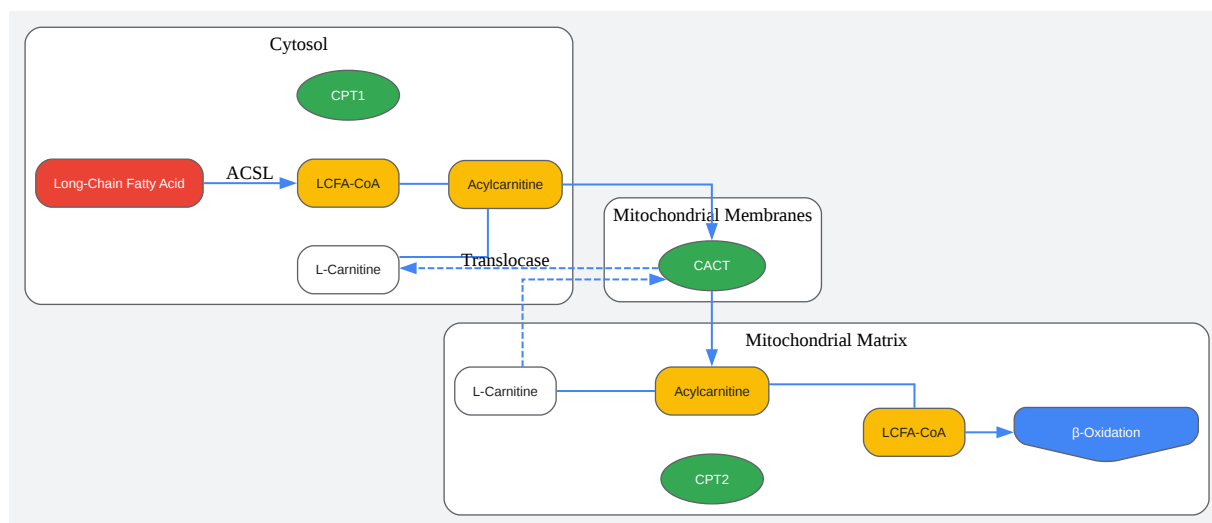
Property	Value	Citation(s)
CAS Number	160468-17-7	[1][2][3]
Molecular Formula	C ₁₂ H ₁₉ N ₃ O ₇	[2]
Molecular Weight	299.28 g/mol , 317.3 g/mol , 317.30 g/mol	[1][2]
Synonyms	(2R)-3-Carboxy-2-hydroxy- N,N,N-trimethyl-1- propanaminium 1,2,3,6- tetrahydro-2,6-dioxo-4- pyrimidinecarboxylate	[1]

Mechanism of Action and Signaling Pathways

The therapeutic effects of **L-Carnitine orotate** are understood to be a synergistic combination of the individual actions of L-Carnitine and orotic acid. L-Carnitine is pivotal for the transport of long-chain fatty acids into the mitochondrial matrix for β -oxidation, a critical step in energy production. Orotic acid is an intermediate in pyrimidine biosynthesis. The complex appears to particularly influence hepatic metabolism, with evidence suggesting a role in improving non-alcoholic fatty liver disease (NAFLD).

L-Carnitine and Mitochondrial Fatty Acid β -Oxidation

L-Carnitine's primary role is to facilitate the transport of long-chain fatty acids across the inner mitochondrial membrane. This process, known as the carnitine shuttle, is essential for fatty acid oxidation and energy production. A deficiency in carnitine can lead to impaired fatty acid metabolism and an accumulation of lipids in tissues such as the liver.

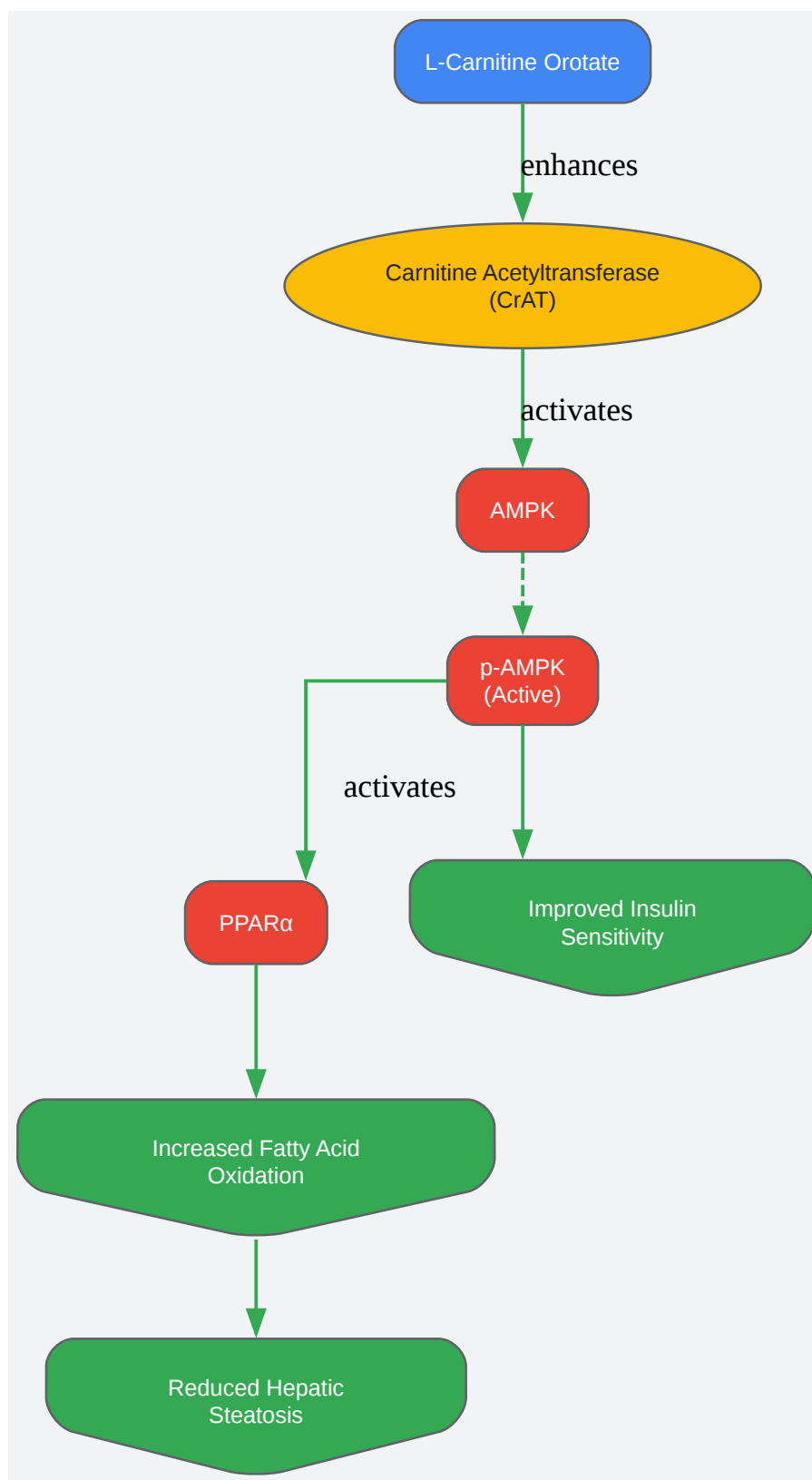


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Diagram 1: L-Carnitine mediated fatty acid transport into mitochondria.

Influence on AMPK and PPAR α Signaling

Studies on **L-Carnitine orotate** complex have indicated its ability to modulate key metabolic signaling pathways. In hepatocytes, the complex has been shown to increase the phosphorylation of AMP-activated protein kinase (AMPK) and the expression of peroxisome proliferator-activated receptor-alpha (PPAR α). The activation of this pathway is crucial for enhancing fatty acid oxidation and improving insulin sensitivity.



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Diagram 2: L-Carnitine orotate's influence on the AMPK/PPARα signaling pathway.

Experimental Protocols and Clinical Data

Several clinical trials have investigated the efficacy of **L-Carnitine orotate**, particularly in patients with NAFLD and type 2 diabetes. A recurring experimental design involves randomized, controlled, double-blind trials.

Representative Clinical Trial Protocol

A notable study evaluated the effects of a carnitine-orotate complex in patients with NAFLD and diabetes.^[4]

- Study Design: Randomized, controlled, double-blind trial.
- Participants: 78 patients with type 2 diabetes and NAFLD.
- Intervention: Participants were randomly assigned to receive either carnitine-orotate complex (824 mg, three times daily) or a matching placebo for 12 weeks.
- Primary Outcome: Normalization of alanine aminotransferase (ALT) levels.
- Secondary Outcomes: Changes in ALT, radiological hepatic steatosis (assessed by CT), anthropometric parameters, liver function, lipid profiles, and glycemic control.

Summary of Clinical Findings

The results from clinical investigations consistently demonstrate the beneficial effects of **L-Carnitine orotate** on liver health and metabolic parameters.

Parameter	Outcome	Citation(s)
Alanine Aminotransferase (ALT)	Significantly higher rate of normalization in the L-Carnitine orotate group compared to placebo.	[4][5]
Hepatic Steatosis	Improved liver attenuation index on CT scans, suggesting a reduction in liver fat.	[4][5]
Glycemic Control (HbA1c)	A significant decrease was observed in the L-Carnitine orotate group.	[5]

Conclusion

L-Carnitine orotate is a well-characterized compound with a clear role in fundamental metabolic processes. Its mechanism of action, centered on the enhancement of mitochondrial fatty acid oxidation and the modulation of key signaling pathways like AMPK and PPAR α , provides a strong rationale for its therapeutic potential in metabolic disorders, particularly NAFLD. The available clinical data supports its efficacy in improving liver enzyme levels and reducing hepatic steatosis. Further research is warranted to fully elucidate its long-term benefits and broader applications in metabolic medicine. The detailed experimental protocols provided herein offer a foundation for the design of future investigations.

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